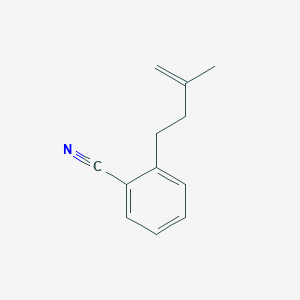
2-(3-Methylbut-3-en-1-yl)benzonitrile
Vue d'ensemble
Description
The compound 2-(3-Methylbut-3-en-1-yl)benzonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of similar compounds. The first paper discusses 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles, which are potent histamine H3 receptor antagonists with high central nervous system (CNS) penetration . The second paper describes the synthesis of 3-methylene-4-aryl-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-ones and related compounds . These studies provide a context for understanding the chemical behavior and potential biological activity of benzonitrile derivatives.
Synthesis Analysis
The synthesis of benzonitrile derivatives can
Applications De Recherche Scientifique
1. Hydrogenation of 3-Methyl-3-buten-1-yl Acetate
- Application Summary: This compound is used in the catalytic synthesis of isoprenol by hydrogenation of 3-methylbut-3-en-1-yl acetate on heterogeneous bimetallic Cu-Pt catalysts .
- Methods of Application: The best selectivity of isoprenol (76%) was obtained on the 5%Cu–1%Pt/SiO2 catalyst with a full ester conversion in 6 hours of the reaction .
- Results: This method provides an alternative to traditional methods of producing isoprenol and similar alcohols, which often require unsafe reducing agents or toxic catalysts .
2. 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana
- Application Summary: This compound was isolated from the leaves of Melicope moluccana T.G. Hartley .
- Methods of Application: The chemical structure of the compound was established using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
- Results: The isolation of this compound is part of ongoing research into the chemical constituents of Melicope species found in Indonesia .
3. Polymerization of New Aniline Derivatives
- Application Summary: A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .
- Methods of Application: The structures and composition of the polymers were confirmed by various spectroscopic techniques. The polymers are soluble in common organic solvents, so they can be used to make films .
- Results: The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated. The results showed the prospects of using thin polymer films in the design of chemical sensors .
4. Flavanonol Glycosides from Leaves of Phellodendron lavallei
- Application Summary: The new flavanonol glycoside (2S,3S)-3,5-dihydroxy-2-(4’-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-3,4-dihydro-2H-chromen-7-yl-β-D-glucopyranosyl-(3→1)-xylopyranoside (lavaloside) was isolated from leaves of Phellodendron lavallei .
- Methods of Application: The chemical structure of the compound was established using chemical transformations and various spectroscopic techniques .
- Results: The isolation of this compound is part of ongoing research into the chemical constituents of Phellodendron species found in Indonesia .
5. Synthesis of Thiosemicarbazones
- Application Summary: A compound similar to “2-(3-Methylbut-3-en-1-yl)benzonitrile”, namely “1-(3-Methylbut-2-en-1-yl)-1H-indole-3-carbaldehyde”, was used to synthesize thiosemicarbazones .
- Methods of Application: The synthesis involved the reaction of the indole derivative with thiosemicarbazide .
- Results: The resulting thiosemicarbazones are a class of compounds known for their diverse biological activities .
6. Polymerization of 3-Methylbut-3-en-1-yl Methacrylate
- Application Summary: 3-Methylbut-3-en-1-yl Methacrylate is a monomer that can be polymerized to form a variety of polymers .
- Methods of Application: The polymerization process typically involves the use of a catalyst and heat .
- Results: The resulting polymers can have a wide range of properties depending on the specific conditions used during polymerization .
Safety And Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing the compound and avoiding contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methylbut-3-enyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXDYGLTPCDALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641133 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbut-3-en-1-yl)benzonitrile | |
CAS RN |
731772-68-2 | |
| Record name | 2-(3-Methyl-3-buten-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



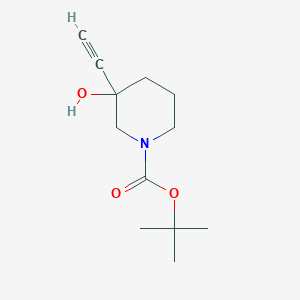

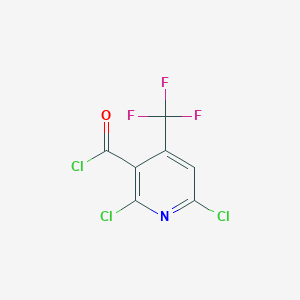

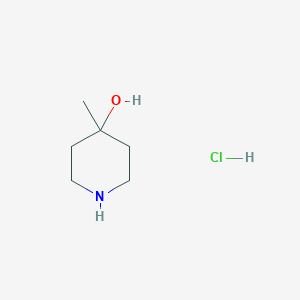
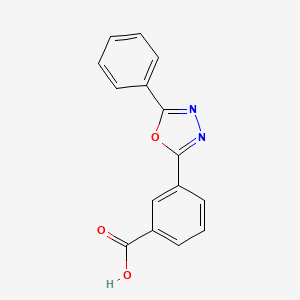
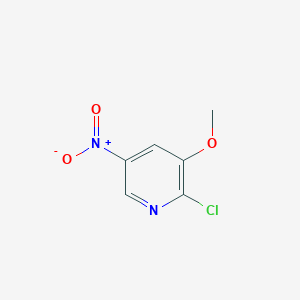


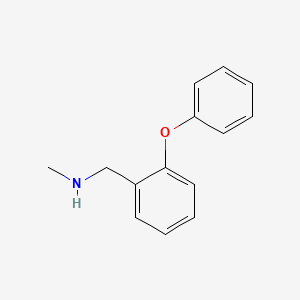
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
